molecular formula C15H12N2O2S B2426569 2-(1H-benzimidazol-2-ylsulfanyl)-2-phenylacetic acid CAS No. 97305-32-3

2-(1H-benzimidazol-2-ylsulfanyl)-2-phenylacetic acid

Cat. No. B2426569
CAS RN: 97305-32-3
M. Wt: 284.33
InChI Key: BVDVEYISIGMGFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(1H-benzimidazol-2-ylsulfanyl)-2-phenylacetic acid” is a derivative of benzimidazole . Benzimidazole derivatives are known for their wide range of biological activities and are part of many pharmacologically active compounds .


Synthesis Analysis

While specific synthesis information for “this compound” was not found, there are synthesis methods available for similar compounds. For instance, a series of novel 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3yl)-acetamides have been synthesized from various aldehydes .

Scientific Research Applications

Antibacterial and Antifungal Activities

Recent studies have highlighted the synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-2-phenylacetic acid derivatives and their potential applications in combating microbial infections. A series of novel derivatives synthesized from various aldehydes and benzoic acids exhibited significant in vitro antibacterial activity against common bacterial strains such as Staphylococcus aureus, Enterococcus faecalis, Klebsiella pneumoniae, and Escherichia coli. Additionally, these compounds showed antifungal activity against Aspergillus fumigatus and Candida albicans. The derivatives demonstrated good cytotoxic activities in brine shrimp bioassay, indicating their potential as therapeutic agents in microbial infection treatment (Devi, Shahnaz, & Prasad, 2022); (Hosamani & Shingalapur, 2011).

Anti-Helicobacter pylori Agents

Another significant application of this compound derivatives is their activity against Helicobacter pylori, a gastric pathogen implicated in peptic ulcers and gastric cancer. Novel structures derived from this compound showed potent and selective activities against H. pylori, including strains resistant to traditional antibiotics such as metronidazole or clarithromycin. These findings suggest the potential of these compounds as novel anti-H. pylori agents, offering an alternative to current treatment regimens and addressing antibiotic resistance issues (Carcanague et al., 2002).

Anticancer Potential

The synthesis of this compound derivatives has also been explored for anticancer applications. Some derivatives have shown promising in vitro anticancer activity against various cancer cell lines, indicating their potential as leads for developing new anticancer agents. These compounds' mechanisms of action and specificity for cancer cells over normal cells highlight their relevance in drug discovery efforts for cancer therapy (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Future Directions

The future directions for the study of “2-(1H-benzimidazol-2-ylsulfanyl)-2-phenylacetic acid” and its derivatives could include further exploration of their synthesis, chemical properties, and biological activities. Given the wide range of biological activities exhibited by benzimidazole derivatives, these compounds may have potential applications in pharmaceutical research .

Mechanism of Action

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c18-14(19)13(10-6-2-1-3-7-10)20-15-16-11-8-4-5-9-12(11)17-15/h1-9,13H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDVEYISIGMGFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)SC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

An acetone solution of 13.5 g (0.09M) of 2-mercaptobenzimidazole and 19.4 g (0.09M) of α-bromophenylacetic acid containing 10 ml glacial acetic acid is heated for 3 hours. The solid HBr salt upon removal of the solvent is disproportionated by stirring in 1 L of water. The crude material is recrystallied from aqueous acetone. The recrystallized material weighs 24.0 g (92% yield) and melts at 187°-8° C. dec.
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.